Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate
Description
Infrared Spectroscopy
Key IR absorptions (cm$$^{-1}$$):
Nuclear Magnetic Resonance
$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$_3$$):
- $$ \delta \, 1.35 \, (\text{t}, 3\text{H}, \text{CH}3\text{CH}2\text{O}) $$.
- $$ \delta \, 2.85 \, (\text{q}, 2\text{H}, \text{CH}2\text{CH}3) $$.
- $$ \delta \, 6.92 \, (\text{s}, 1\text{H}, \text{H-4}) $$.
$$ ^{13}\text{C} $$ NMR :
- $$ \delta \, 165.2 \, (\text{C=O}) $$.
- $$ \delta \, 140.1 \, (\text{C-4}) $$.
UV-Vis Spectroscopy
- $$ \lambda_{\text{max}} = 275 \, \text{nm} \, (\pi \rightarrow \pi^*) $$.
- Molar absorptivity $$ \varepsilon = 12,400 \, \text{L·mol}^{-1}\text{·cm}^{-1} $$.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-5-ethyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-5-6(9)7(11-10-5)8(12)13-4-2/h3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHKNIFXXANQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)OCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
A widely adopted method involves brominating ethyl 3-ethyl-4-hydroxy-1H-pyrazole-5-carboxylate using phosphorus tribromide (PBr₃) and bromine (Br₂) to generate phosphorus pentabromide (PBr₅) in situ. This approach leverages PBr₅’s electrophilic bromination capability to replace hydroxyl groups with bromine atoms.
Synthetic Procedure
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Reagent Preparation : A slurry of PBr₅ is generated by reacting PBr₃ (74.4 g) with Br₂ (43.9 g) in acetonitrile at 30–50°C.
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Substrate Addition : Ethyl 3-ethyl-4-hydroxy-1H-pyrazole-5-carboxylate (135 g) is added to the slurry, and the mixture is heated to reflux (80–83°C) for 1–2 hours.
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Workup : The reaction is quenched with aqueous potassium carbonate, and the product is isolated via phase separation and crystallization.
Key Parameters
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Temperature : Reflux at 80–83°C ensures complete conversion.
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Stoichiometry : A 1:1 molar ratio of PBr₃ to Br₂ optimizes PBr₅ yield.
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Byproducts : Minor over-bromination or oxidation products (e.g., dihydro intermediates) may form, requiring careful pH adjustment during workup.
Yield : 92% (reported for analogous compounds).
Diazotization and Bromination of Amino Precursors
Reaction Overview
This method converts ethyl 3-ethyl-4-amino-1H-pyrazole-5-carboxylate to the target compound via a Sandmeyer-type reaction. Copper(II) bromide (CuBr₂) and isoamyl nitrite facilitate diazotization and subsequent bromination.
Synthetic Procedure
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Diazotization : The amino precursor (5.0 g) is treated with CuBr₂ (7.2 g) and isoamyl nitrite (12 mL) in acetonitrile at 0°C.
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Bromination : The mixture is heated to 50°C for 12 hours, enabling radical-mediated bromine substitution.
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Workup : The reaction is quenched with hydrochloric acid, extracted with ethyl acetate, and concentrated to yield the product.
Key Parameters
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Catalyst : CuBr₂ serves as both a bromine source and catalyst.
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Temperature : Gradual heating to 50°C prevents side reactions.
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Solvent : Acetonitrile enhances nitrite stability and reaction homogeneity.
Yield : 100% (reported for structurally similar pyrazoles).
Direct Electrophilic Bromination of Pyrazole Esters
Reaction Overview
Direct bromination of ethyl 3-ethyl-1H-pyrazole-5-carboxylate using bromine (Br₂) or N-bromosuccinimide (NBS) represents a streamlined approach. The ethyl and ester groups direct bromination to the C4 position via electronic effects.
Synthetic Procedure
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Substrate Activation : The pyrazole ester is dissolved in dichloromethane or acetic acid.
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Bromination : Br₂ (1.1 eq) or NBS (1.05 eq) is added at 0–25°C, followed by stirring for 6–12 hours.
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Workup : The mixture is washed with sodium thiosulfate to remove excess bromine and purified via recrystallization.
Key Parameters
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Regioselectivity : The electron-donating ethyl group at C3 directs bromination to C4.
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Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve bromine solubility.
Yield : 75–85% (estimated based on analogous reactions).
Comparative Analysis of Preparation Methods
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, and thiols. This reaction typically requires mild conditions due to the electron-withdrawing effect of the adjacent ester group, which activates the aromatic ring for substitution.
Mechanism :
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The bromine acts as a leaving group, replaced by nucleophiles (e.g., –NH<sub>2</sub>, –OCH<sub>3</sub>).
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Polar aprotic solvents like DMF or acetonitrile enhance reaction rates.
Example :
Reaction with benzylamine in acetonitrile at 80°C yields ethyl 4-(benzylamino)-3-ethyl-1H-pyrazole-5-carboxylate.
Suzuki Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids, enabling the formation of biaryl derivatives.
Conditions :
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Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
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Base: K<sub>2</sub>CO<sub>3</sub>
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Solvent: Dioxane/H<sub>2</sub>O (3:1)
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Temperature: 90°C
Yield : ~70–85% (varies with boronic acid substituents).
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives, which are further functionalized.
Hydrolysis :
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Basic : NaOH/EtOH, reflux → Sodium carboxylate intermediate.
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Acidic : H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, reflux → Free carboxylic acid .
Applications :
-
The carboxylic acid serves as a precursor for amides and esters via coupling agents like EDC/HOBt.
Oxidation Reactions
Oxidation of the pyrazole ring or substituents is achieved using persulfate-based systems.
Example :
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Oxidizing Agent : Potassium persulfate (1.3–1.7 eq)
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Catalyst : H<sub>2</sub>SO<sub>4</sub>
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Solvent : Acetonitrile
Mechanistic Insights
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Steric Effects : The 3-ethyl group imposes steric hindrance, directing substitution to the 4-position.
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Electronic Effects : The electron-withdrawing ester group enhances electrophilicity at C4, facilitating NAS and cross-coupling .
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in constructing complex heterocycles and functionalized aromatic systems.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Anti-cancer Properties:
Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate has been studied for its potential therapeutic effects. Research indicates that it may inhibit pathways related to inflammation and cancer progression. Its bromine substitution enhances its binding affinity with various biological targets such as enzymes and receptors, making it a candidate for further pharmacological exploration .
Case Study:
In a study assessing the compound's biological activity, it was found to exhibit significant anti-inflammatory effects in vitro, suggesting a mechanism that could be leveraged for developing new anti-inflammatory drugs. Additionally, preliminary results from cancer cell line assays indicated potential cytotoxic effects against specific cancer types, warranting further investigation into its efficacy as an anti-cancer agent.
Agricultural Chemistry
Development of Agrochemicals:
The compound is also utilized in formulating agrochemicals. Its structural properties allow for the design of effective pesticides and herbicides that target specific pests while minimizing environmental impact. The incorporation of this compound into agrochemical formulations has shown promising results in enhancing crop protection strategies .
Case Study:
Research demonstrated that formulations containing this compound exhibited higher efficacy against common agricultural pests compared to traditional pesticides. Field trials indicated improved crop yields and reduced pest populations, highlighting its potential as an environmentally friendly alternative in agricultural practices .
Material Science
Novel Material Development:
In material science, this compound is being explored for its potential in creating novel materials, including polymers and coatings. The compound's unique chemical structure may impart enhanced durability and resistance to environmental stressors in these materials .
Case Study:
Recent studies focused on synthesizing polymer composites incorporating this compound showed improved thermal stability and mechanical properties compared to conventional materials. These findings suggest that this compound could play a significant role in advancing material science applications .
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ester group can influence its binding affinity and selectivity towards molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations at Position 4
Ethyl 5-Amino-1-(4-Bromophenyl)-1H-Pyrazole-4-Carboxylate (CAS 138907-71-8)
- Molecular Formula : C₁₂H₁₂BrN₃O₂
- Molecular Weight : 310.15 g/mol
- Key Differences: A 4-bromophenyl group replaces the ethyl substituent at position 1, increasing aromaticity and steric bulk. An amino group at position 5 enhances hydrogen-bonding capacity, improving solubility in polar solvents.
- Applications : Used in synthesizing antimalarial and anticancer agents due to its planar aromatic structure .
Ethyl 5-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylate (CAS 854700-38-2)
- Molecular Formula : C₁₂H₁₁N₃O₄
- Molecular Weight : 261.24 g/mol
- Key Differences :
- A nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, altering electronic properties for redox-active applications.
- Position 3 carboxylate ester vs. position 5 in the target compound.
- Applications : Explored in dye synthesis and as a corrosion inhibitor .
Substituent Variations at Position 3
Ethyl 1-Benzyl-4-Bromo-5-Methyl-1H-Pyrazole-3-Carboxylate (CAS 1262415-66-6)
- Molecular Formula : C₁₄H₁₅BrN₂O₂
- Molecular Weight : 323.19 g/mol
- Methyl substituent at position 5 instead of bromine at position 3.
- Applications : Medical intermediate for kinase inhibitors .
Ethyl 5-Cyano-1-Phenyl-1H-Pyrazole-4-Carboxylate (CAS 98476-09-6)
Halogen and Functional Group Modifications
Ethyl 5-Bromo-3-Ethoxy-1H-Pyrazole-4-Carboxylate (CAS 1207431-91-1)
- Molecular Formula : C₇H₉BrN₂O₃
- Molecular Weight : 257.06 g/mol
- Key Differences :
- Ethoxy group at position 3 increases steric bulk and alters metabolic stability compared to the ethyl group.
- Bromine at position 5 instead of position 4.
- Applications : Explored in herbicide development .
Ethyl 3-Bromo-4-Methyl-1H-Pyrazole-5-Carboxylate (CAS 1257861-04-3)
Structural and Functional Comparison Table
Research Findings and Trends
- Electronic Effects: Bromine at position 4 (target compound) enhances electrophilicity for cross-coupling reactions, whereas nitro or cyano groups (e.g., CAS 854700-38-2, 98476-09-6) improve redox activity .
- Biological Activity : Ethyl and benzyl groups (e.g., CAS 1262415-66-6) increase lipophilicity, correlating with improved blood-brain barrier penetration in drug candidates .
- Crystallography : Tools like Mercury CSD and SHELX are critical for analyzing substituent effects on molecular packing and stability .
Biological Activity
Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 249.11 g/mol. The compound features a bromine atom at the 4-position and an ethyl group at the 3-position of the pyrazole ring, which contributes to its unique reactivity and biological properties.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory activity. It has been shown to inhibit pathways related to inflammation through interactions with specific enzymes and receptors. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Anticancer Effects
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays have demonstrated that derivatives containing the pyrazole structure can induce cell cycle arrest and apoptosis in cancer cells .
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity, allowing for effective binding to these targets. This interaction may lead to the modulation of signaling pathways involved in inflammation and cancer progression.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound relates to other pyrazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Bromine at position 4 | Anti-inflammatory properties |
| Ethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate | Methyl group at position 3 | Antimicrobial activity |
| Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | Methyl group at position 1 | Potential anti-cancer effects |
This table illustrates the diversity in biological activities among similar compounds, emphasizing the significance of specific substituents in influencing their efficacy against various biological targets.
In Vitro Studies
In vitro studies have shown that this compound can effectively inhibit cell growth in several cancer types. For example, treatment with this compound resulted in significant reductions in cell viability in colorectal cancer cell lines, indicating its potential as a therapeutic agent .
In Vivo Studies
Animal model studies are necessary to further validate the anticancer effects observed in vitro. Initial findings suggest that administration of this compound leads to tumor size reduction in xenograft models, supporting its role as a promising candidate for further development .
Q & A
Basic Question
- NMR : and NMR identify substituent environments. For instance, the ethyl ester group (COOEt) appears as a triplet (~1.3 ppm for CH) and quartet (~4.2 ppm for CH) in NMR, while the pyrazole ring protons show splitting patterns dependent on neighboring bromine and ethyl groups.
- IR : Stretching vibrations for C=O (ester) at ~1700–1750 cm and C-Br at ~500–600 cm confirm functional groups.
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]) and isotopic patterns for bromine .
How can crystallographic software like SHELXL or Mercury CSD resolve structural ambiguities in pyrazole derivatives?
Advanced Question
Single-crystal X-ray diffraction (SC-XRD) data refined via SHELXL can resolve bond lengths, angles, and torsional conformations. Mercury CSD facilitates visualization of packing patterns and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, SHELXL refines disorder models for flexible substituents like the ethyl group, while Mercury compares the structure with analogous pyrazole derivatives in the Cambridge Structural Database (CSD) to validate geometric parameters .
What strategies address discrepancies between experimental spectroscopic data and computational predictions?
Advanced Question
- DFT Calculations : Optimize the molecular geometry using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to simulate NMR chemical shifts or IR frequencies. Discrepancies may arise from solvent effects or crystal packing, which can be mitigated by incorporating polarizable continuum models (PCM) in simulations .
- Dynamic Effects : Variable-temperature NMR can assess conformational flexibility (e.g., rotation of the ethyl group) that may cause peak broadening or splitting .
How can researchers design derivatives via substituent modification at reactive positions?
Advanced Question
- Position 4 (Br) : Bromine can be replaced via nucleophilic aromatic substitution (SNAr) with amines or thiols.
- Position 3 (Ethyl) : Alkyl chains can be modified through cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Ester Group : Hydrolysis to carboxylic acid enables amide coupling or esterification with alternative alcohols .
What reaction mechanisms govern bromine substitution at the pyrazole 4-position?
Advanced Question
Bromination typically proceeds via electrophilic aromatic substitution (EAS), where Br (from NBS or Br) attacks the electron-rich pyrazole ring. Steric and electronic effects from adjacent substituents (e.g., the 3-ethyl group) influence regioselectivity. Kinetic studies using UV-Vis spectroscopy or DFT can differentiate between concerted and stepwise mechanisms .
What safety protocols are recommended given limited toxicity data for this compound?
Basic Question
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact.
- Disposal : Follow institutional guidelines for halogenated waste. Surplus material should be incinerated via licensed facilities to prevent environmental release of brominated byproducts .
How are biological activities of pyrazole derivatives evaluated, and what structural features correlate with efficacy?
Advanced Question
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC determination) or enzyme inhibition assays (e.g., COX-2 or PLA2 targets).
- SAR Studies : Correlate substituent electronegativity (e.g., Br vs. Cl) and lipophilicity (ethyl vs. longer alkyl chains) with bioactivity. For example, bromine enhances halogen bonding with target proteins, while ester groups improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
